molecular formula C21H30O3 B192175 5alpha-Pregnane-3,11,20-trione CAS No. 2089-06-7

5alpha-Pregnane-3,11,20-trione

Cat. No. B192175
CAS RN: 2089-06-7
M. Wt: 330.5 g/mol
InChI Key: AHRWWYGWQKBKBF-MUGXHADPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5alpha-Pregnane-3,11,20-trione is a unique chemical compound with the linear formula C21H30O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

5alpha-Pregnane-3,11,20-trione can be synthesized from cholesterol through a series of chemical reactions. One of the common methods to synthesize this hormone is by using oxidation with chromic anhydride. The synthesized molecule can be purified using various techniques, including chromatography and recrystallization.


Molecular Structure Analysis

The molecular structure of 5alpha-Pregnane-3,11,20-trione is represented by the linear formula C21H30O3 . It has a molecular weight of 330.471 . The structure contains a total of 54 atoms; 30 Hydrogen atoms, 21 Carbon atoms, and 3 Oxygen atoms .


Physical And Chemical Properties Analysis

5alpha-Pregnane-3,11,20-trione is a white, crystalline powder that is insoluble in water. It has a molecular weight of 330.46 g/mol and a melting point of 176-178°C.

Scientific Research Applications

Role in Pregnancy

Studies have identified the importance of neuroactive pregnanolone isomers, including 5alpha-Pregnane derivatives, in pregnancy. These compounds exhibit significant fluctuations in concentration during pregnancy, suggesting roles in modulating mood, anxiety, and the onset of parturition. For instance, research has shown an increase in neuroactive steroid levels during pregnancy, with implications for sustaining pregnancy and influencing parturition timing through interactions with GABA(A) receptors and possibly other nuclear receptors (Pařízek et al., 2005; Hill et al., 2007).

Neurobiology and Behavior

5alpha-Pregnane-3,11,20-trione and related metabolites have been studied for their effects on behavior and neurological function. These steroids are known to modulate GABAergic neurotransmission, impacting anxiety and depressive behaviors. The modulation of GABA(A) receptor function by neuroactive steroids like 5alpha-Pregnane-3,11,20-trione has implications for understanding mood disorders and potential therapeutic interventions (Mostallino et al., 2009; Robichaud & Debonnel, 2004).

Potential Therapeutic Uses

The behavioral and neuroactive properties of 5alpha-Pregnane-3,11,20-trione suggest its potential as a therapeutic agent. Its role in modulating neurotransmitter systems could inform treatments for mood disorders, anxiety, and related neurological conditions. The specificity of its effects on neuronal excitability and neurotransmitter modulation underscores the importance of further research to elucidate its therapeutic potential and mechanisms of action (Wiebe & Lewis, 2005; Frye & Walf, 2004).

Safety And Hazards

5alpha-Pregnane-3,11,20-trione may be harmful if inhaled, in contact with skin, or if swallowed . It may cause respiratory irritation, moderate skin irritation, and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

properties

IUPAC Name

(5S,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRWWYGWQKBKBF-MUGXHADPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359530
Record name Allopregnanetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5alpha-Pregnane-3,11,20-trione

CAS RN

2089-06-7
Record name Allopregnanetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.